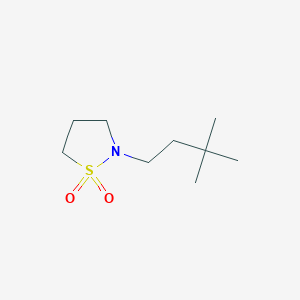
2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide, also known as DMTB-TDO or DB-TDO, is a chemical compound that belongs to the class of thiazolidine dioxides. It has been extensively studied for its potential applications in various fields, including pharmaceuticals, agriculture, and materials science.
Applications De Recherche Scientifique
2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been found to exhibit anti-inflammatory and anti-tumor properties. It has also been shown to have potential as an antifungal and antibacterial agent. In agriculture, it has been studied for its potential as a plant growth regulator and as a pesticide. In materials science, it has been studied for its potential as a polymer stabilizer and as a flame retardant.
Mécanisme D'action
The mechanism of action of 2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in the inflammatory response and the growth of cancer cells. It has also been shown to disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that it inhibits the production of pro-inflammatory cytokines and chemokines. It has also been shown to induce apoptosis in cancer cells. In vivo studies have shown that it can reduce inflammation and tumor growth in animal models. It has also been shown to have low toxicity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide is its high purity and ease of synthesis. It is also relatively stable and has low toxicity. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to work with in some experiments.
Orientations Futures
There are many potential future directions for research on 2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. Another area of interest is its potential as a pesticide and plant growth regulator. Additionally, further research is needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Méthodes De Synthèse
2-(3,3-Dimethylbutyl)-1,2-thiazolidine 1,1-dioxide can be synthesized by reacting 3,3-dimethyl-1-butene with thioacetic acid in the presence of hydrogen peroxide. The reaction is carried out under mild conditions and yields a high purity product. The yield of the reaction is around 70%, and the reaction time is approximately 3 hours.
Propriétés
IUPAC Name |
2-(3,3-dimethylbutyl)-1,2-thiazolidine 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-9(2,3)5-7-10-6-4-8-13(10,11)12/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEAJYLILKHQWSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCN1CCCS1(=O)=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(8-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B7549499.png)
![[2-bromo-4-[(E)-3-(2-bromo-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B7549514.png)
![4-[[[2-(Trifluoromethyl)phenyl]sulfonylamino]methyl]cyclohexane-1-carboxylic acid](/img/structure/B7549522.png)


![[2-[N-(2-cyanoethyl)anilino]-2-oxoethyl] (E)-3-(3-ethoxy-4-propoxyphenyl)prop-2-enoate](/img/structure/B7549548.png)
![(E)-3-[3-bromo-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B7549551.png)
![4-[(E)-2-pyridin-4-ylethenyl]-1,3-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7549555.png)


![[bis[(2-methyl-5-propan-2-ylcyclohexyl)oxy]phosphoryl-pyridin-3-ylmethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7549568.png)


